molecular formula C6H4BrF2N B1278245 2-Bromo-6-(difluoromethyl)pyridine CAS No. 872365-91-8

2-Bromo-6-(difluoromethyl)pyridine

Cat. No.: B1278245
CAS No.: 872365-91-8
M. Wt: 208 g/mol
InChI Key: ZTBGDNNRDRISQZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Bromo-6-(difluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules and ligands for transition metals. The presence of bromine and difluoromethyl groups in the pyridine ring influences the reactivity and electronic properties of the molecule, making it a versatile intermediate in organic synthesis

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its influence on cell function, including cell signaling pathways, gene expression, and cellular metabolism, is an area of active research. The compound’s unique chemical structure suggests potential interactions with cellular components that could impact these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The presence of bromine and difluoromethyl groups in the pyridine ring can influence the reactivity and electronic properties of the molecule, potentially leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time are critical factors. The compound’s stability at different temperatures and conditions, as well as its long-term effects on cellular function observed in in vitro or in vivo studies, are important considerations. The compound is known to be stable under standard storage conditions, but detailed studies on its temporal effects are needed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, with potential toxic or adverse effects at high doses. Understanding the dosage-dependent effects is crucial for determining safe and effective usage in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization and the resulting effects on its activity or function is essential for elucidating its biochemical roles .

Preparation Methods

The synthesis of 2-Bromo-6-(difluoromethyl)pyridine typically involves the bromination of pyridine derivatives. One common method includes the use of diethylaminosulfur trifluoride as a reagent. For instance, 6-bromo-pyridine-2-carbaldehyde can be reacted with diethylaminosulfur trifluoride in dichloromethane at 0°C, followed by warming to room temperature overnight

Chemical Reactions Analysis

2-Bromo-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Bromo-6-(difluoromethyl)pyridine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the bromine and difluoromethyl groups on the pyridine ring. This positional variation can significantly affect their reactivity and applications, highlighting the uniqueness of this compound in specific synthetic and research contexts.

Properties

IUPAC Name

2-bromo-6-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBGDNNRDRISQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435653
Record name 2-bromo-6-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872365-91-8
Record name 2-bromo-6-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 872365-91-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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